2-(Phenylsulfonyl)-3-(3-thienyl)prop-2-enenitrile
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Overview
Description
2-(Phenylsulfonyl)-3-(3-thienyl)prop-2-enenitrile is an organic compound that features a phenylsulfonyl group and a thienyl group attached to a prop-2-enenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylsulfonyl)-3-(3-thienyl)prop-2-enenitrile typically involves the reaction of a phenylsulfonyl-substituted compound with a thienyl-substituted compound under specific conditions. One common method involves the use of a base-catalyzed condensation reaction between phenylsulfonylacetonitrile and 3-thiophenecarboxaldehyde. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(Phenylsulfonyl)-3-(3-thienyl)prop-2-enenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The phenylsulfonyl and thienyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) are common.
Substitution: Halogenating agents, nucleophiles, or electrophiles can be employed depending on the desired substitution.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenylsulfonyl or thienyl derivatives.
Scientific Research Applications
2-(Phenylsulfonyl)-3-(3-thienyl)prop-2-enenitrile has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Materials Science: Investigated for use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Phenylsulfonyl)-3-(3-thienyl)prop-2-enenitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The phenylsulfonyl and thienyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(Phenylsulfonyl)-3-(2-thienyl)prop-2-enenitrile: Similar structure but with a different thienyl substitution.
2-(Phenylsulfonyl)-3-(4-thienyl)prop-2-enenitrile: Another isomer with a different thienyl substitution.
Uniqueness
2-(Phenylsulfonyl)-3-(3-thienyl)prop-2-enenitrile is unique due to the specific positioning of the thienyl group, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in designing compounds with specific properties for targeted applications.
Properties
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-thiophen-3-ylprop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2S2/c14-9-13(8-11-6-7-17-10-11)18(15,16)12-4-2-1-3-5-12/h1-8,10H/b13-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMRSNHWEWLRBI-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(=CC2=CSC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CSC=C2)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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